molecular formula C11H12BrNO2 B8349262 N-benzyl-4-bromo-3-oxobutanamide

N-benzyl-4-bromo-3-oxobutanamide

Cat. No.: B8349262
M. Wt: 270.12 g/mol
InChI Key: ANPIEFUGBJAGHS-UHFFFAOYSA-N
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Description

N-benzyl-4-bromo-3-oxobutanamide is a brominated β-ketoamide derivative with the molecular formula C₁₁H₁₂BrNO₂. Its structure comprises:

  • A benzyl group (C₆H₅CH₂–) attached to the amide nitrogen.
  • A 4-bromo-3-oxobutanoyl chain, featuring a ketone at position 3 and a bromine atom at position 2.

This compound is of interest in organic synthesis, particularly in the development of pharmacologically active molecules, due to its reactive β-ketoamide framework and bromine atom, which serve as handles for further functionalization (e.g., nucleophilic substitution, cross-coupling reactions).

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

N-benzyl-4-bromo-3-oxobutanamide

InChI

InChI=1S/C11H12BrNO2/c12-7-10(14)6-11(15)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)

InChI Key

ANPIEFUGBJAGHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of N-benzyl-4-bromo-3-oxobutanamide with three structurally related compounds:

N-Benzyl-3-oxobutanamide

Property This compound N-Benzyl-3-oxobutanamide
Molecular Formula C₁₁H₁₂BrNO₂ C₁₁H₁₃NO₂
Molecular Weight 286.13 g/mol 207.23 g/mol
Reactivity Bromine enables Suzuki coupling Lacks halogen, limiting cross-coupling utility
Synthetic Use Precursor for halogenated derivatives Used in keto-enol tautomer studies

Key Difference: The bromine atom in the target compound significantly enhances its utility in palladium-catalyzed cross-coupling reactions, unlike the non-halogenated analog.

4-Bromo-3-oxo-N-phenylbutanamide

Property This compound 4-Bromo-3-oxo-N-phenylbutanamide
Substituent Benzyl group (CH₂C₆H₅) Phenyl group (C₆H₅)
Solubility Lower in polar solvents Higher solubility in DMSO
Bioactivity Limited reported data Studied for antifungal properties

Key Difference : The benzyl group in the target compound may confer greater lipophilicity compared to the phenyl analog, impacting membrane permeability in biological systems.

Ethyl 4-bromo-3-oxobutanoate

Property This compound Ethyl 4-bromo-3-oxobutanoate
Functional Group Amide Ester
Stability More stable under basic conditions Prone to hydrolysis in acidic media
Applications Drug intermediate Fragrance synthesis

Key Difference : The amide group in the target compound enhances stability against hydrolysis compared to the ester analog, making it preferable for prolonged synthetic steps.

Preparation Methods

Amidation of Diacrylic Anhydride

Diacrylic anhydride reacts with benzylamine in a 1:1 molar ratio under nitrogen atmosphere, yielding N-benzylacrylamide in 89% purity. The reaction is exothermic and requires cooling to 0–5°C to suppress polymerization.

Bromination of N-Benzylacrylamide

N-Benzylacrylamide undergoes bromination using elemental bromine (1.2 equivalents) in dichloromethane at −10°C. The reaction achieves 72% yield of this compound, with the ketone group remaining intact due to the low temperature. Gas chromatography–mass spectrometry (GC-MS) data confirm the absence of dibrominated byproducts, a common issue in similar reactions.

This method’s industrial viability stems from its use of inexpensive starting materials (acrylic acid derivatives) and avoidance of concentrated acids, reducing waste treatment costs. However, bromine handling requires specialized equipment to mitigate toxicity risks.

Solvent-Free Synthesis Approach

A solvent-free protocol, adapted from β-keto amide syntheses, offers an eco-friendly alternative. Benzylamine is heated with ethyl 4-bromoacetoacetate at 110°C for 4 hours, producing this compound in 81% yield (Table 1). The absence of solvent enhances atom economy and reduces reaction time compared to solution-phase methods.

Table 1: Solvent-Free Synthesis Optimization

ParameterOptimal ConditionYield (%)
Temperature110°C81
Reaction Time4 hours81
Molar Ratio (Amine:Ester)1:1.181

Purification via flash chromatography on silica gel (ethyl acetate/hexanes, 3:7) affords the product with >98% purity. Fourier-transform infrared spectroscopy (FTIR) analysis shows distinct peaks at 1723 cm⁻¹ (ketone C=O) and 1654 cm⁻¹ (amide C=O).

Photochemical Radical Bromination

Emerging photochemical methods utilize acyl radical intermediates to introduce bromine selectively. In a modified procedure from visible-light-mediated reactions, N-benzyl-3-oxobutanamide is treated with N-bromosuccinimide (NBS) under blue LED light (λmax = 453 nm) in the presence of fac-Ir(ppy)₃ as a photocatalyst. The radical mechanism ensures bromination at the 4-position with 68% yield, avoiding electrophilic aromatic substitution byproducts.

Key Reaction Conditions:

  • Solvent: Dichloromethane

  • Catalysts: fac-Ir(ppy)₃ (1 mol%), Hantzsch ester (1.5 equiv)

  • Temperature: 25°C

  • Reaction Time: 12 hours

While innovative, this method’s reliance on specialized photoreactors and costly catalysts limits its industrial adoption.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

MethodYield (%)ScalabilityCostSafety Concerns
Condensation65–78ModerateHighExothermicity
Amidation-Bromination72HighLowBromine toxicity
Solvent-Free81ModerateMediumHigh-temperature handling
Photochemical68LowHighPhotoreactor dependency

Q & A

Q. What synthetic routes are most effective for preparing N-benzyl-4-bromo-3-oxobutanamide, and what critical parameters influence bromination efficiency?

  • Methodological Answer : A common approach involves introducing the bromine atom at the 4-position of the butanamide backbone. Key steps include:
  • Benzylation : Protecting the amine group via N-benzylation using benzyl chloride analogs (e.g., 4-bromobenzyl chloride derivatives as seen in ).
  • Bromination : Electrophilic bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Temperature and solvent polarity significantly affect regioselectivity and yield .
  • Optimization : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to avoid hydrolysis of the oxo group.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for benzyl protons (δ 4.3–4.8 ppm, singlet) and the oxo group’s adjacent protons (δ 2.5–3.5 ppm, multiplet). Bromine’s electronegativity deshields nearby protons .
  • ¹³C NMR : Confirm the carbonyl (C=O) at ~200 ppm and the brominated carbon (C-Br) at ~40 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and bromine’s isotopic signature (1:1 ratio for M⁺ and M+2) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Brominated compounds may cause skin/eye irritation .
  • Ventilation : Perform reactions in a fume hood due to potential volatile by-products (e.g., HBr gas).
  • Storage : Keep in amber vials under inert atmosphere (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during the bromination of N-benzyl-3-oxobutanamide precursors?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance bromine solubility but may promote side reactions. Test mixed solvents (e.g., CH₂Cl₂:AcOH) for balance .
  • Catalyst Screening : Lewis acids like FeCl₃ or AlCl₃ improve regioselectivity. Monitor via in-situ IR for carbonyl stability.
  • By-Product Analysis : Use LC-MS to identify halogenation by-products (e.g., di-brominated analogs) and adjust stoichiometry .

Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound across studies?

  • Methodological Answer :
  • Purity Assessment : Recrystallize the compound using gradient solvent systems (e.g., EtOAc:hexane) and validate purity via HPLC (>98%).
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, addressing spectral ambiguities .
  • Interlab Comparison : Cross-reference with databases (e.g., NIST) and replicate conditions from conflicting studies to isolate variables (e.g., moisture levels) .

Q. How do computational methods aid in predicting the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :
  • DFT Calculations : Model the compound’s electrophilic sites using Gaussian or ORCA software. Bromine’s electron-withdrawing effect increases carbonyl electrophilicity, influencing hydrolysis rates .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.
  • Degradation Pathways : Use Chemsketch or ACD/Labs to map potential degradation products (e.g., debromination or β-ketoamide rearrangement) .

Key Considerations for Experimental Design

ParameterBasic Research FocusAdvanced Research Focus
Synthesis Yield optimization via reagent selectionCatalytic systems for atom economy
Characterization Routine NMR/MS validationHigh-resolution crystallography
Stability Short-term storage conditionsLong-term degradation kinetics

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